molecular formula C42H36CaO20 B12087691 Sennoside A calcium CAS No. 52730-36-6

Sennoside A calcium

Cat. No.: B12087691
CAS No.: 52730-36-6
M. Wt: 900.8 g/mol
InChI Key: JQVYZJIFFAHQKX-LBOMIADRSA-L
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Description

Sennoside A calcium: is a natural dianthrone glycoside derived primarily from medicinal plants such as Senna and Rhubarb. It is widely recognized for its use as a traditional herbal laxative and is often found in slimming health foods. This compound possesses numerous pharmacological properties, including laxative, anti-obesity, hypoglycemic, hepatoprotective, anti-fibrotic, anti-inflammatory, anti-tumor, anti-bacterial, anti-fungal, anti-viral, and anti-neurodegenerative activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sennoside A can be isolated from the leaves of Senna plants. The process involves extracting the leaves with water, followed by purification steps to isolate the sennosides. The calcium salt of sennoside A is prepared by slurrying sennoside A acid in water and dissolving it with a calcium hydroxide-water slurry. The addition is continued until a pH value of 8±0.5 is reached .

Industrial Production Methods: Industrial production of sennoside A calcium involves large-scale extraction from Senna leaves, followed by purification and conversion to the calcium salt using calcium hydroxide. The process is optimized for high yield and purity to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Sennoside A calcium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its pharmacological activities.

Common Reagents and Conditions:

    Oxidation: Sennoside A can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions may involve nucleophiles like hydroxide ions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of sennoside A, which may have different pharmacological properties.

Scientific Research Applications

Chemistry: Sennoside A calcium is used in chemical research to study its various reactions and derivatives. It serves as a model compound for understanding the behavior of dianthrone glycosides.

Biology: In biological research, this compound is used to study its effects on cellular processes and its interactions with various biological targets.

Medicine: Medically, this compound is primarily used as a laxative to treat constipation. It has also been studied for its potential anti-tumor, anti-inflammatory, and anti-diabetic properties .

Industry: In the pharmaceutical industry, this compound is used in the formulation of laxative products. It is also explored for its potential use in developing new therapeutic agents.

Comparison with Similar Compounds

Uniqueness: Sennoside A calcium is unique due to its specific pharmacological profile, including its potent laxative effect and additional therapeutic properties such as anti-tumor and anti-inflammatory activities. Its ability to inhibit HIV reverse transcriptase further distinguishes it from other similar compounds .

Properties

CAS No.

52730-36-6

Molecular Formula

C42H36CaO20

Molecular Weight

900.8 g/mol

IUPAC Name

calcium;(10R)-3-carboxy-10-[(9R)-2-carboxy-4-oxido-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-9-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10H-anthracen-1-olate

InChI

InChI=1S/C42H38O20.Ca/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46;/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58);/q;+2/p-2/t23-,24-,25-,26-,31-,32-,35+,36+,37-,38-,41-,42-;/m1./s1

InChI Key

JQVYZJIFFAHQKX-LBOMIADRSA-L

Isomeric SMILES

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@@H]2[C@@H]5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8[O-])C(=O)O)C=C(C=C4[O-])C(=O)O.[Ca+2]

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8[O-])C(=O)O)C=C(C=C4[O-])C(=O)O.[Ca+2]

Origin of Product

United States

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